molecular formula C12H9ClO4 B2791062 Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate CAS No. 70384-80-4; 70384-83-7

Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate

Cat. No. B2791062
M. Wt: 252.65
InChI Key: OOBBQYYHHVMNHD-UHFFFAOYSA-N
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Patent
US04201783

Procedure details

15 g (0.0958 mole) of 2-chloro-6-hydroxy-benzaldehyde, 16.7 g (0.105 mole) ethyl malonate, 40 mL ethanol, 0.6 mL piperidine and 0.1 mL acetic acid are refluxed for 5 hours. After cooling the resultant product is dried. After drying, 14 g of ethyl 5-chlorocoumarin-3-carboxylate are obtained. (Yield=58%). Melting pointG =142°-144° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([OH:10])[C:3]=1[CH:4]=O.[C:11]([O:17][CH2:18][CH3:19])(=[O:16])[CH2:12][C:13]([O-])=[O:14].C(O)C.N1CCCCC1>C(O)(=O)C>[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]2[C:3]=1[CH:4]=[C:12]([C:11]([O:17][CH2:18][CH3:19])=[O:16])[C:13](=[O:14])[O:10]2

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
ClC1=C(C=O)C(=CC=C1)O
Name
Quantity
16.7 g
Type
reactant
Smiles
C(CC(=O)[O-])(=O)OCC
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0.6 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
0.1 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is dried
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C=C(C(OC2=CC=C1)=O)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04201783

Procedure details

15 g (0.0958 mole) of 2-chloro-6-hydroxy-benzaldehyde, 16.7 g (0.105 mole) ethyl malonate, 40 mL ethanol, 0.6 mL piperidine and 0.1 mL acetic acid are refluxed for 5 hours. After cooling the resultant product is dried. After drying, 14 g of ethyl 5-chlorocoumarin-3-carboxylate are obtained. (Yield=58%). Melting pointG =142°-144° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([OH:10])[C:3]=1[CH:4]=O.[C:11]([O:17][CH2:18][CH3:19])(=[O:16])[CH2:12][C:13]([O-])=[O:14].C(O)C.N1CCCCC1>C(O)(=O)C>[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]2[C:3]=1[CH:4]=[C:12]([C:11]([O:17][CH2:18][CH3:19])=[O:16])[C:13](=[O:14])[O:10]2

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
ClC1=C(C=O)C(=CC=C1)O
Name
Quantity
16.7 g
Type
reactant
Smiles
C(CC(=O)[O-])(=O)OCC
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0.6 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
0.1 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is dried
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C=C(C(OC2=CC=C1)=O)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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